Ethyl 2-(triphenyl-phosphoranylidene)butanoate
Overview
Description
Ethyl 2-(triphenyl-phosphoranylidene)butanoate is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in the formation of carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a phosphoranylidene group attached to a butanoate ester.
Biochemical Analysis
Biochemical Properties
As a Wittig reagent, it is known to participate in the Wittig reaction, a common method for the synthesis of alkenes from aldehydes or ketones
Molecular Mechanism
The molecular mechanism of Ethyl 2-(triphenyl-phosphoranylidene)butanoate primarily involves its role as a Wittig reagent. In the Wittig reaction, it reacts with a carbonyl compound to form a phosphonium ylide, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to give the alkene product and a triphenylphosphine oxide byproduct .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(triphenyl-phosphoranylidene)butanoate is typically synthesized through the Wittig reaction. The synthesis involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the ylide. The ylide subsequently reacts with an ester, such as ethyl butanoate, under controlled conditions to form the desired product .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. large-scale synthesis would likely follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(triphenyl-phosphoranylidene)butanoate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis for its ability to form carbon-carbon double bonds with high specificity .
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires:
- A strong base (e.g., sodium hydride, potassium tert-butoxide)
- An aldehyde or ketone as the electrophile
- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Controlled temperatures, often at room temperature or slightly elevated
Major Products
The major products of reactions involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
Ethyl 2-(triphenyl-phosphoranylidene)butanoate has several applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(triphenyl-phosphoranylidene)butanoate in the Wittig reaction involves the formation of a phosphonium ylide. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Ethyl 2-(triphenyl-phosphoranylidene)butanoate can be compared to other Wittig reagents such as:
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Benzyl (triphenylphosphoranylidene)acetate: Contains a benzyl group, offering different reactivity and selectivity.
Ethyl (triphenylphosphoranylidene)acetate: Similar but with a different alkyl chain length.
These compounds share the phosphoranylidene group but differ in their ester components, which can influence their reactivity and the types of alkenes they produce.
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGNTVNBILPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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